6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Overview
Description
“6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine” is a chemical compound with the CAS Number: 1233179-32-2 . It has a molecular weight of 244.11 and its IUPAC name is this compound . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including “this compound”, can be achieved through various methods . These methods include synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C7H6BrN3S/c1-12-7-9-3-6-2-5(8)4-11(6)10-7/h2-4H,1H3 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 244.11 .Mechanism of Action
Target of Action
It is known that similar compounds have been used as kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling and regulation. They are often targets for cancer therapy .
Mode of Action
If it acts as a kinase inhibitor like its similar compounds, it would bind to the kinase, preventing it from adding a phosphate group to other proteins, thus inhibiting the kinase’s activity .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, which are involved in cell growth, differentiation, and division .
Pharmacokinetics
It is mentioned that similar compounds have shown enhanced metabolism and pharmacokinetic properties . Low rates of glucuronidation, an indication of higher metabolic stability, were observed with similar compounds .
Result of Action
Kinase inhibitors, in general, can slow down cellular proliferation, inhibit cell growth, and potentially induce cell death .
Properties
IUPAC Name |
6-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-12-7-9-3-6-2-5(8)4-11(6)10-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPOYMAZLUMHMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=C2C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725808 | |
Record name | 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233179-32-2 | |
Record name | 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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